molecular formula C19H16ClN5O4 B5086639 8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

Cat. No.: B5086639
M. Wt: 413.8 g/mol
InChI Key: NHISFSJTHSCYFI-UHFFFAOYSA-N
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Description

8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps, starting with the preparation of the piperazine and quinoline moieties. . The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The chloro group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride and palladium on carbon are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is unique due to its specific combination of nitro and chloro groups, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study.

Properties

IUPAC Name

8-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4/c20-13-3-4-16(18(12-13)25(28)29)22-8-10-23(11-9-22)17-6-5-15(24(26)27)14-2-1-7-21-19(14)17/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHISFSJTHSCYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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